Comparative Pancreatic Uptake in Normal vs. Tumor-Bearing Hamsters
Iodopropamide's potential as a tumor-localizing agent is demonstrated by its enhanced uptake in malignant versus normal pancreatic tissue. In a controlled in vivo study using hamsters with transplanted beta cell carcinoma, the concentration of 125I-iodopropamide in the tumor was 2.33 times higher than in the normal pancreas of the same animal model [1]. This preferential accumulation in neoplastic tissue provides a quantifiable basis for its selection over non-radioactive sulfonylureas like chlorpropamide, which cannot be tracked in this manner.
| Evidence Dimension | Tissue concentration of radiolabeled compound |
|---|---|
| Target Compound Data | Mean uptake in tumor: 0.07% of administered dose per gram of tissue |
| Comparator Or Baseline | Normal pancreas (hamster): 0.03% of administered dose per gram of tissue |
| Quantified Difference | Tumor-to-normal pancreas ratio: 2.33 |
| Conditions | In vivo study in hamsters with transplanted beta cell carcinoma; measurements taken at 24 hours post-intravenous injection of 125I-iodopropamide [1]. |
Why This Matters
This data directly supports the selection of Iodopropamide for preclinical oncology studies where tracking of sulfonylurea distribution or receptor density in tumor models is required.
- [1] Lieberman LM, Beierwaltes WH, Boyd CM. Tissue Distribution of 125I-iodopropamide in the Hamster with Beta Cell Carcinoma of the Pancreas. Journal of Nuclear Medicine. 1972;13(3):215-216. View Source
